![molecular formula C7H6N2O3 B1518286 [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 1153452-67-5](/img/structure/B1518286.png)

[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol

説明

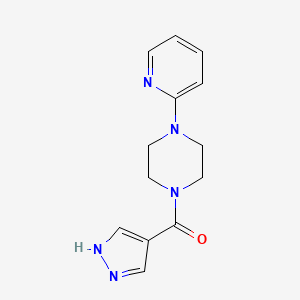

“[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol” is an organic compound that contains a furan ring substituted with a hydroxymethyl group . It is a colorless liquid, but aged samples appear amber. It possesses a faint odor of burning and a bitter taste. It is miscible with but unstable in water. It is soluble in common organic solvents .

Synthesis Analysis

Furfuryl alcohol, which is similar to “[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol”, is manufactured industrially by hydrogenation of furfural, which is typically produced from waste bio-mass such as corncobs or sugar cane bagasse . One-pot systems have been investigated to produce furfuryl alcohol directly from xylose using solid acid catalysts .Molecular Structure Analysis

The molecular formula of “[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol” is C5H6O2 . The molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .Chemical Reactions Analysis

Furfuryl alcohol undergoes many reactions including Diels–Alder additions to electrophilic alkenes and alkynes. Hydroxymethylation gives 1,5-bis (hydroxymethyl)furan. Hydrolysis gives levulinic acid . Upon treatment with acids, heat and/or catalysts, furfuryl alcohol can be made to polymerize into a resin, poly (furfuryl alcohol) .Physical And Chemical Properties Analysis

“[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol” has a molar mass of 98.10 g/mol . It has a density of 1.128 g/cm3 . The melting point is -29 °C and the boiling point is 170 °C .科学的研究の応用

Antimicrobial Activity

Compounds derived from furan, such as [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol, have been studied for their potential in combating microbial infections. Research indicates that these compounds can exhibit significant antimicrobial properties. For instance, derivatives of 3-(furan-2-yl)propenoic acid have shown effectiveness against yeast-like fungi Candida albicans, as well as bacteria like Escherichia coli and Staphylococcus aureus .

Spectroscopic Analysis

The structural elucidation of furan derivatives can be achieved through various spectroscopic techniques. Studies involving compounds like 2-acetyl-5-methylfuran, which share a similar furan nucleus, have utilized FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods to analyze their geometrical and vibrational properties . This approach can be applied to [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol to gain insights into its molecular structure and behavior.

Synthesis of Fine Chemicals

Furan derivatives are integral in synthesizing a wide array of fine chemicals. They serve as precursors for pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and more . The unique chemical structure of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol could make it a valuable component in creating these materials.

Antifungal Applications

The antifungal properties of furan derivatives are also noteworthy. Research on compounds such as (E)-3-(furan-2-yl)acrylic acid has evaluated their effectiveness against various strains of Candida spp. . This suggests that [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol could be explored for similar antifungal applications.

Superelectrophilic Activation

The reactivity of furan derivatives under superelectrophilic conditions has been explored to develop novel synthesis methods. For example, the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters in the presence of triflic acid TfOH is a method that could potentially be adapted for [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol to create new compounds with enhanced properties .

Molecular Electronics

Furan derivatives are being investigated for their potential use in molecular electronics due to their unique electronic properties. The vibrational characterization and molecular electronic investigations of related compounds provide a foundation for understanding how [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol could be utilized in this field .

Sustainable Chemistry

The role of biomass-derived furans in sustainable chemistry is significant. They are considered platform chemicals for developing environmentally friendly processes and products . [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol, with its biomass-derived furan core, aligns with the goals of sustainable chemistry.

Safety and Hazards

作用機序

Target of Action

Furan and oxadiazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that “[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol” might also interact with various biological targets.

Mode of Action

Furan derivatives are known to lose their aromaticity in many reactions , which could be a key part of the compound’s interaction with its targets.

Biochemical Pathways

Without specific studies on “[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol”, it’s difficult to say which biochemical pathways it might affect. Furan and oxadiazole derivatives are known to possess various biological activities , suggesting that they might interact with multiple biochemical pathways.

Pharmacokinetics

Furan derivatives are known to be soluble in common organic solvents , which might influence the compound’s absorption and distribution.

Result of Action

Furan and oxadiazole derivatives are known to possess various biological activities , suggesting that they might have multiple effects at the molecular and cellular level.

Action Environment

The reactivity of furan derivatives is known to be influenced by the presence of acids, heat, and/or catalysts .

特性

IUPAC Name |

[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-4-6-8-7(9-12-6)5-2-1-3-11-5/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRJJVIUNJBIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NOC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[9-(3-Bromophenyl)carbazol-3-yl]-9-phenylcarbazole](/img/structure/B1518205.png)

![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)

![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)

![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1518251.png)

![1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1518255.png)

![6-[(2-Carbamoylethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1518256.png)

![3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid](/img/structure/B1518257.png)